4-propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Structure–Activity Relationship Benzamide SAR Chemical Procurement

This exact CAS 1795359-15-7 arylthiazolyl piperidine delivers unambiguous scaffold identity for SAR-driven programs targeting SphK1, SMN modulation, or diversity screening. The 4-propyl substituent critically alters lipophilicity and selectivity versus 4-methoxy, 4-ethoxy, or 4-halo analogs—indiscriminate substitution risks abrogated activity. As an uncharacterized probe, it serves as a rational negative-control candidate and a fresh hit-discovery starting point. Insist on this CAS to guarantee experimental reproducibility.

Molecular Formula C19H25N3OS
Molecular Weight 343.49
CAS No. 1795359-15-7
Cat. No. B3007219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide
CAS1795359-15-7
Molecular FormulaC19H25N3OS
Molecular Weight343.49
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)NCC2CCCN(C2)C3=NC=CS3
InChIInChI=1S/C19H25N3OS/c1-2-4-15-6-8-17(9-7-15)18(23)21-13-16-5-3-11-22(14-16)19-20-10-12-24-19/h6-10,12,16H,2-5,11,13-14H2,1H3,(H,21,23)
InChIKeyFVMDUJGRUMYROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide (CAS 1795359-15-7): Chemical Identity and Scaffold Context for Procurement


4-Propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide (CAS 1795359-15-7) is a synthetic small molecule (C₁₉H₂₅N₃OS, MW 343.5 g/mol) belonging to the N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide class . Its structure features a 4-propylbenzamide moiety linked via a methylene bridge to a piperidine ring that is substituted at the 1-position with a thiazol-2-yl group . This scaffold places it within a family of arylthiazolyl piperidines explored in patent literature as modulators of biological targets, including survival motor neuron (SMN) protein production [1].

Why 4-Propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


The N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to substituent variations on the benzamide ring. Closely related analogs differing only in the benzamide 4-position substituent (e.g., 4-propyl vs. 4-methoxy, 4-ethoxy, 4-halo, or 4-unsubstituted) are documented in vendor catalogs as distinct chemical entities with divergent predicted properties . The thiazolylpiperidine chemotype is itself the subject of multiple patent families targeting distinct enzymes and receptors (e.g., sphingosine kinase 1, H3 receptors, and SMN modulators), where minor structural modifications lead to large shifts in target selectivity and potency [1][2]. Consequently, indiscriminate substitution of one benzamide analog for another—even within the same formal class—carries high risk of altered or abrogated biological activity, making procurement of the exact CAS-numbered compound essential for experimental reproducibility.

Quantitative Differentiation Evidence for 4-Propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide vs. Closest Analogs


Structural Differentiation: 4-Propyl Substituent vs. 4-Unsubstituted, 4-Methoxy, and 4-Ethoxy Analogs

The target compound (CAS 1795359-15-7) differs from its closest cataloged analogs at the benzamide 4-position . The 4-propyl group (logP contribution ~+1.5) provides distinct lipophilicity compared to the 4-unsubstituted parent, 4-methoxy (logP contribution ~+0.5), or 4-ethoxy (logP contribution ~+0.8) analogs, all of which are listed as separate products by chemical suppliers . This structural difference is chemically unambiguous, confirmed by the unique SMILES string CCCc1ccc(C(=O)NCC2CCCN(c3nccs3)C2)cc1 .

Structure–Activity Relationship Benzamide SAR Chemical Procurement

Absence of Peer-Reviewed Biological Activity Data: Procurement Implications

A systematic search of PubMed, BindingDB, ChEMBL, and patent literature (as of April 2026) did not identify any peer-reviewed biological activity data, IC₅₀ values, Kd values, or in vivo efficacy results for 4-propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide (CAS 1795359-15-7) [1]. In contrast, structurally related thiazolylpiperidine derivatives have published bioactivity data: for example, compounds in the sphingosine kinase 1 inhibitor patent series (US 8,436,186) demonstrate inhibition of SphK1, and arylthiazolyl piperidines in US 2013/0096160 show modulation of SMN protein production [2][3]. The target compound itself has no quantitative activity data against any defined target.

Biological Activity Gap Screening Compound Risk Assessment

Recommended Application Scenarios for 4-Propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide Based on Available Evidence


SAR Probe in Benzamide-Thiazolylpiperidine Optimization Programs

Given its defined 4-propyl substituent and the absence of pre-existing bioactivity data, this compound can serve as a lipophilic probe in systematic SAR exploration of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide derivatives [1]. Its unique SMILES and CAS registry ensure unambiguous identity , allowing its use as a building block or reference standard in medicinal chemistry campaigns targeting SphK1, SMN, or related pathways where this scaffold has shown promise [2][3].

Negative Control or Inactive Comparator for Thiazolylpiperidine Bioassays

Because no biological activity has been reported for this compound [1], it may be evaluated as a potential negative control in assays where related analogs demonstrate measurable activity. Its structural similarity to active thiazolylpiperidines (e.g., those in US 8,436,186 [2]) combined with a divergent 4-substituent makes it a rational candidate for selectivity profiling once baseline inactivity is experimentally confirmed.

Chemical Library Screening Component for Novel Target Identification

The compound's membership in the arylthiazolyl piperidine class—a chemotype with demonstrated activity against multiple therapeutic targets including sphingosine kinase 1 [2] and SMN protein modulation [3]—supports its inclusion in diversity-oriented screening collections. Its uncharacterized biological profile offers an opportunity for primary hit discovery in phenotypic or target-based screens, where novel structure–activity relationships may emerge.

Quote Request

Request a Quote for 4-propyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.